molecular formula C9H8Cl2O B026687 3-(2,4-Dichlorophenyl)propanal CAS No. 98581-93-2

3-(2,4-Dichlorophenyl)propanal

Cat. No. B026687
CAS RN: 98581-93-2
M. Wt: 203.06 g/mol
InChI Key: JCVDWIAVFOPBGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2,4-Dichlorophenyl)propanal and related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, Salian et al. (2018) synthesized chalcone derivatives, including compounds structurally related to 3-(2,4-Dichlorophenyl)propanal, by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones, demonstrating a method that could be adapted for the synthesis of 3-(2,4-Dichlorophenyl)propanal (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,4-Dichlorophenyl)propanal has been extensively studied using single crystal X-ray diffraction techniques. Studies reveal that these compounds crystallize in various systems, with detailed analysis on dihedral angles, hydrogen bonding, and weak intermolecular interactions providing insights into their stability and molecular geometry (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-(2,4-Dichlorophenyl)propanal derivatives have been explored through spectroscopic characterization and density functional theory (DFT) analysis. Studies focus on vibrational wavenumbers, molecular electrostatic potential surfaces, and reactivity descriptors, offering insights into the compound's behavior in chemical reactions (Mary et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, including solubility, melting points, and crystal structure, have been determined through experimental and theoretical methods. These studies help in understanding the material properties that influence the compound's application in various fields (Shuang-hu, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, have been assessed using various spectroscopic techniques and quantum chemical calculations. This includes exploring the molecule's frontier orbitals, charge distribution, and potential for forming specific interactions, which are critical for its chemical behavior and potential applications (Adole et al., 2020).

Scientific Research Applications

  • Antimicrobial Activity : A synthesized compound with a similar structure, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, demonstrated moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).

  • Molecular Stability and Charge Delocalization : Another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed promising stability and charge delocalization characteristics, relevant in various chemical applications (Sheena Mary et al., 2015).

  • Crystal Structure Analysis : The crystal structure of a similar compound, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, was analyzed to understand its molecular geometry, which is vital in material science and crystallography (Murthy et al., 2018).

  • Antifungal Activity : N-substituted derivatives of a compound structurally related to 3-(2,4-Dichlorophenyl)propanal displayed promising antifungal activity against plant pathogenic fungi, indicating potential agricultural applications (Arnoldi et al., 2007).

  • Pharmaceutical Research : The compound has been involved in the synthesis and structural characterization for potential use in pharmaceutical research, as seen in studies like the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate (Shuang-hu, 2014).

  • Fungicidal Properties : Novel derivatives have shown fungicidal activity against various pathogens, suggesting applications in agriculture and horticulture (Liu et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2,4-dichlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDWIAVFOPBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618927
Record name 3-(2,4-Dichlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)propanal

CAS RN

98581-93-2
Record name 3-(2,4-Dichlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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